2,3-Dimethyldibenzothiophene

Übersicht

Beschreibung

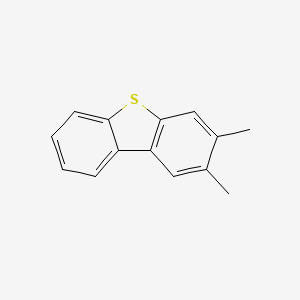

2,3-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 3 positions. This compound is a derivative of dibenzothiophene and is known for its significance in petroleum chemistry and geochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dimethyldibenzothiophene can be synthesized through thermal simulation experiments involving 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at temperatures ranging from 200 to 500°C and pressures of 10 MPa . The reaction conditions influence the regioselectivity of the thiophene formation reaction, which is crucial for obtaining the desired isomer.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves hydrodesulfurization processes. These processes utilize catalysts such as bulk nickel phosphide, which exhibit high desulfurization activity . The choice of catalysts and reaction conditions is critical for optimizing the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using peroxides to form sulfoxides and sulfones.

Substitution: Aromatic substitution reactions occur para to the sulfide group, with electron-rich conditions favoring these reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Compounds with scission of carbon-sulfur bonds.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyldibenzothiophene Applications

This compound (2,3-DMDBT) is an organic compound belonging to the class of heterocyclic compounds known as dibenzothiophenes. It is used in scientific research, particularly in the synthesis of analytical reference materials for the analysis of petroleum, food safety, and environmental samples .

Scientific Research Applications

This compound has applications in:

- Chemistry It is used as a model compound in hydrodesulfurization process studies, which are crucial for removing sulfur from fossil fuels.

- Environmental Science Research on the degradation of this compound contributes to understanding the environmental impact of sulfur-containing compounds in fossil fuels.

- Analytical Chemistry As an analytical reference material .

Chemical Reactions

This compound (2,3-DMDBT) can undergo photooxidation, resulting in sulfoxides and sulfones .

Photooxidation of DMDBT

Photooxidation of dibenzothiophene (DBT) and 4,6-dimethylbenzothiophene (DMDBT) has been investigated in oxygen-saturated acetonitrile solution using N-methylquinolinium tetrafluoborate as the sensitizer . Nearly 100% oxidation of DBT and DMDBT was observed, and the oxidized products are predominantly composed of sulfoxides and sulfones . The formation of sulfoxides and sulfones is due to the photoinduced electron transfer mechanism, while the 1O2 simultaneously produced by the excited sensitizer has negligible contribution to the photooxidation .

Hydrodesulfurization

Catalysts prepared from mixed heteropolyacids (HPAs) exhibited significantly higher activity in hydrodesulfurization reactions compared to their counterparts . The products of the hydrodesulfurization of 4,6-DMDBT were 3,3′-dimethylbiphenyl (3,3′-DMBP) from the direct desulfurization pathway and 1-methyl-3-(2-methylphenyl) cyclohexane (methylcyclohexyltoluene (MCHT)) and 3,3′-dimethylbicyclohexyl (3,3′-DMBCH) from a hydrogenation pathway . Only traces of hydrogenated species 4,6-tetrahydro- and perhydrodibenzothiophenes were observed .

Implications for Environmental Health

Wirkmechanismus

The mechanism of action of 2,3-dimethyldibenzothiophene in hydrodesulfurization involves the catalytic breaking of carbon-sulfur bonds. Catalysts such as bulk nickel phosphide facilitate this process through hydrogenation and direct desulfurization pathways . The molecular targets include sulfur atoms within the thiophene ring, and the pathways involve hydrogenation and β-elimination reactions .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring.

4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.

Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.

Uniqueness: 2,3-Dimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and behavior in hydrodesulfurization processes. Its regioselectivity and reaction conditions differ from other dimethyldibenzothiophene isomers, making it a valuable compound for specific applications in petroleum chemistry and geochemistry .

Biologische Aktivität

2,3-Dimethyldibenzothiophene (2,3-DMDBT) is an organosulfur compound with significant relevance in both environmental science and industrial applications. Its biological activity has garnered attention due to its role in biodesulfurization processes and its potential effects on microbial metabolism. This article reviews the biological activity of 2,3-DMDBT, focusing on its degradation pathways, interactions with microorganisms, and implications for biotechnological applications.

Chemical Structure and Properties

2,3-DMDBT has the molecular formula and consists of two fused benzene rings and a thiophene ring with methyl groups at the 2 and 3 positions. This structural configuration influences its chemical reactivity and biological interactions.

1. Microbial Degradation

The degradation of 2,3-DMDBT is primarily facilitated by various bacterial strains capable of utilizing sulfur-containing compounds. Notably, it has been studied as a model compound for biodesulfurization due to its structural similarity to dibenzothiophene (DBT).

- Bacterial Strains : Several bacterial strains such as Bacillus pumilus and Comamonas sp. have demonstrated the ability to degrade 2,3-DMDBT through cometabolic pathways. For instance, Bacillus pumilus was shown to rapidly degrade DBT within the first hour of incubation, indicating high metabolic capability for sulfur removal .

- Degradation Pathways : The degradation pathways often involve initial hydroxylation followed by ring cleavage. Studies have identified metabolites such as 2-hydroxybiphenyl (HBP) and dibenzothiophene sulfone (DBTS) as intermediates in the microbial degradation process .

| Microorganism | Degradation Rate | Metabolites Produced |

|---|---|---|

| Bacillus pumilus | Rapid (within hours) | 2-Hydroxybiphenyl |

| Comamonas sp. | Moderate | 1,2-Dihydroxydibenzothiophene |

| Lysinibacillus sphaericus | High | Various sulfur metabolites |

2. Enzymatic Activity

The enzymatic mechanisms involved in the degradation of 2,3-DMDBT include dioxygenases and monooxygenases that catalyze the oxidation of sulfur atoms and aromatic rings. The presence of these enzymes facilitates the conversion of 2,3-DMDBT into less toxic and more biodegradable forms.

- Dioxygenase Activity : Enzymes such as naphthalene dioxygenase have been implicated in the initial steps of degradation, leading to hydroxylated products that can undergo further transformation .

Case Study 1: Biodesulfurization in Petroleum Refining

Research has shown that strains like Lysinibacillus sphaericus DMT-7 can effectively utilize DBT derivatives for biodesulfurization in petroleum refining processes. The strain demonstrated a significant reduction in DBT levels within a short incubation period, underscoring its potential for industrial applications .

Case Study 2: Environmental Impact Assessment

A study conducted on the distribution of dimethyldibenzothiophenes in source rock extracts from the Niger Delta basin revealed their prevalence in hydrocarbon reservoirs. This indicates their potential role as biomarkers for oil exploration and environmental monitoring .

Eigenschaften

IUPAC Name |

2,3-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKATUAMBEIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424044 | |

| Record name | 2,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31317-17-6 | |

| Record name | 2,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.